molecular formula C12H15ClN2O2 B2403366 (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide CAS No. 2411179-50-3

(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide

Cat. No.: B2403366
CAS No.: 2411179-50-3
M. Wt: 254.71
InChI Key: SRFOEMJAIXPPCF-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide is a chemical compound with a unique structure that includes a morpholine ring substituted with a chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with (2S,5R)-5-methylmorpholine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cloxacillin: A semi-synthetic penicillin antibiotic with a similar chlorophenyl group.

    Oxacillin: Another penicillin derivative with structural similarities.

    Dicloxacillin: A penicillin antibiotic with two chlorine atoms on the phenyl ring.

Uniqueness

(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine-4-carboxamide is unique due to its specific stereochemistry and the presence of both a morpholine ring and a chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8-7-17-11(6-15(8)12(14)16)9-4-2-3-5-10(9)13/h2-5,8,11H,6-7H2,1H3,(H2,14,16)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOEMJAIXPPCF-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@H](CN1C(=O)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.